molecular formula C14H16F2N2O3 B2809059 1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide CAS No. 1286728-32-2

1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide

Cat. No. B2809059
CAS RN: 1286728-32-2
M. Wt: 298.29
InChI Key: BSIGUABTOGPZHI-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide is a synthetic compound that has gained considerable attention in scientific research. It is a type of azetidine, a four-membered ring compound, and has been found to exhibit potent biological activity. In

Scientific Research Applications

Synthesis and Characterization

  • Novel Heterocyclic Compounds Synthesis : A study by Abu‐Hashem et al. (2020) focused on synthesizing novel heterocyclic compounds, including those related to benzodifuran structures, showing potential as anti-inflammatory and analgesic agents Abu‐Hashem, Al-Hussain, & Zaki, 2020.
  • Antiepileptic Drug Synthesis : Bonacorso et al. (2015) presented a new synthesis method for the antiepileptic drug rufinamide and its analogues, demonstrating a solventless, metal-free catalytic process Bonacorso, Moraes, Luz, Quintana, Zanatta, & Martins, 2015.

Biological Activities

Chemical Analysis and Characterization

  • Crystal Structure Analysis : Research by Zhong et al. (2010) on diflunisal carboxamides, a related compound, used single-crystal X-ray diffraction to analyze molecular structure, highlighting the importance of hydrogen bonds Zhong, Hu, Xia, Jiang, & Chen, 2010.

properties

IUPAC Name

1-(3,4-difluorobenzoyl)-N-(2-methoxyethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O3/c1-21-5-4-17-13(19)10-7-18(8-10)14(20)9-2-3-11(15)12(16)6-9/h2-3,6,10H,4-5,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIGUABTOGPZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CN(C1)C(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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